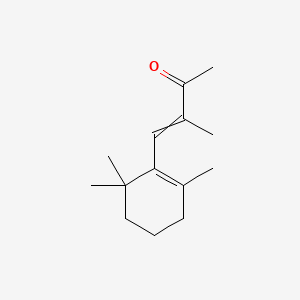

3-BUTEN-2-ONE, 3-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) typically involves the aldol condensation of citral and acetone . The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and advanced purification techniques such as fractional distillation .

化学反応の分析

Types of Reactions

3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or alkanes.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Flavors and Fragrances

Isomethyl-β-ionone is primarily used in the fragrance industry due to its pleasant floral scent. It is incorporated into various products such as perfumes and personal care items. Its ability to impart a rich aroma makes it a popular choice among fragrance manufacturers.

Usage Examples :

- Perfumes : Enhances floral notes.

- Cosmetics : Commonly found in lotions and creams for its scent.

Food and Beverages

The compound is also utilized in the food industry as a flavoring agent. It is recognized for its contribution to the sensory profile of certain foods and beverages.

Application Details :

- Flavoring Agent : Used in products like baked goods and beverages to enhance taste.

Cosmetics

In cosmetics, Isomethyl-β-ionone serves both functional and aesthetic purposes. Its properties contribute to the formulation's texture and sensory experience.

Common Uses :

- Skin Care Products : Adds fragrance and enhances user experience.

Cleaning Products

The compound finds application in cleaning products due to its odor-masking properties. It helps in providing a pleasant scent to otherwise harsh cleaning agents.

Industry Insights :

- Household Cleaners : Used to improve the olfactory quality of cleaning solutions.

Case Study 1: Fragrance Development

A study conducted by fragrance manufacturers demonstrated that the inclusion of Isomethyl-β-ionone significantly improved the overall acceptance of floral fragrances in perfumes. The compound's unique scent profile allowed for the creation of more complex fragrance blends that appealed to consumers.

Case Study 2: Food Flavoring

Research published in food science journals highlighted the effectiveness of Isomethyl-β-ionone as a flavor enhancer in fruit-flavored beverages. The studies indicated that its addition led to higher consumer preference scores compared to control samples lacking this compound.

Safety and Regulatory Information

Isomethyl-β-ionone is categorized under various safety classifications due to its potential environmental impacts:

作用機序

The mechanism of action of 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) involves its interaction with various molecular targets. It can bind to receptors in the olfactory system, triggering sensory responses . In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular functions .

類似化合物との比較

Similar Compounds

α-Ionone: Similar structure but differs in the position of the double bond.

γ-Ionone: Another isomer with a different arrangement of the double bond.

β-Damascenone: Shares a similar cyclohexenyl structure but has different functional groups.

Uniqueness

3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and a characteristic aroma . Its versatility in undergoing various chemical reactions and its widespread use in the fragrance industry further highlight its uniqueness .

生物活性

3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl) (commonly known as Isomethyl β-ionone) is a compound with significant biological activity and applications across various fields, particularly in flavoring and fragrance industries. Its chemical structure is characterized by a complex arrangement of cyclohexene and butenone moieties, contributing to its unique properties and effects.

- Molecular Formula : C14H22O

- Molecular Weight : 206.32 g/mol

- CAS Number : 79-89-0

- Boiling Point : 124-125 °C at 9 Torr

- Density : 0.9355 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| Boiling Point | 124-125 °C |

| Density | 0.9355 g/cm³ |

Flavor and Fragrance Applications

Isomethyl β-ionone is primarily recognized for its use as a flavoring agent and fragrance component. It imparts a floral and woody aroma, making it popular in perfumery and food products. Its presence has been noted in various natural sources, including mackerel broth, where it contributes to the overall flavor profile .

Toxicity and Safety Profile

Research indicates that Isomethyl β-ionone does not exhibit significant toxicity at standard exposure levels. It is not classified as carcinogenic by the International Agency for Research on Cancer (IARC) and has shown no indications of harmful effects when used appropriately in food and cosmetic products .

The biological activity of Isomethyl β-ionone can be attributed to its interaction with specific receptors in the body. Notably, it has been identified as a ligand for the estrogen-related receptor (ERR1), which plays a role in metabolic regulation . This interaction suggests potential implications for energy metabolism and hormonal regulation.

Aroma Extract Dilution Analysis

A study conducted on the aroma profiles of Meeker red raspberries highlighted the significance of Isomethyl β-ionone as a key aromatic compound. The analysis revealed that this compound contributes substantially to the overall sensory experience of the fruit, emphasizing its importance in food science .

Flavoring Agent Evaluation

In another evaluation focusing on food safety, Isomethyl β-ionone was assessed for its flavoring properties in various food matrices. Results indicated that it enhances flavor without imparting undesirable aftertastes or toxicity at concentrations typically used in culinary applications .

特性

CAS番号 |

79-89-0 |

|---|---|

分子式 |

C14H22O |

分子量 |

206.32 g/mol |

IUPAC名 |

(Z)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9H,6-8H2,1-5H3/b11-9- |

InChIキー |

NSSHGPBKKVJJMM-LUAWRHEFSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |

異性体SMILES |

CC1=C(C(CCC1)(C)C)/C=C(/C)\C(=O)C |

正規SMILES |

CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |

melting_point |

62.00 °C. @ 760.00 mm Hg |

Key on ui other cas no. |

79-89-0 |

物理的記述 |

Liquid Colourless solid, Warm floral aroma |

ピクトグラム |

Irritant; Environmental Hazard |

溶解性 |

Practically insoluble to insoluble Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。